molecular formula C20H22FNO4S B2818145 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1797080-11-5

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2818145
CAS No.: 1797080-11-5
M. Wt: 391.46
InChI Key: JROXUZGLCZBKOL-UHFFFAOYSA-N
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Description

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group at the 4-position and an o-tolyloxy-ethanone moiety at the 1-position. This structure combines sulfonyl, fluorophenyl, and aromatic ether functionalities, making it a candidate for pharmacological studies, particularly in receptor targeting and antiproliferative activity .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-15-4-2-3-5-19(15)26-14-20(23)22-12-10-18(11-13-22)27(24,25)17-8-6-16(21)7-9-17/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXUZGLCZBKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H20FN1O3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{1}\text{O}_{3}\text{S}

Key Properties

  • Molecular Weight : 325.41 g/mol
  • CAS Number : 1215609-88-3
  • Solubility : Soluble in organic solvents; stability under inert atmosphere recommended.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group enhances the compound's ability to inhibit certain enzymes, which may lead to anti-inflammatory effects.
  • Receptor Modulation : The piperidine moiety is known for modulating neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs were tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AA431 (skin carcinoma)5.2
Compound BMCF7 (breast carcinoma)3.8

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that a related compound exhibited significant apoptosis-inducing activity in human cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.
  • Anti-inflammatory Mechanism : Research highlighted in Pharmacology Reports showed that derivatives of this compound could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Key Data Source
Target Compound R1: 4-Fluorophenylsulfonyl; R2: o-Tolyl Not reported ~407.4 (calculated) N/A
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1: 4-Methoxyphenylsulfonyl; R2: Phenyl-tetrazole-thio 131–134 520.1
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) R1: 4-Trifluoromethylphenylsulfonyl; R2: Phenyl-tetrazole-thio 165–167 558.1
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19) R1: 2,4-Difluorobenzoyl; R2: None Not reported 267.3
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone R1: Triazolopyrimidinyl; R2: 2-Fluorophenoxy Not reported ~493.5

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (7f, ) or fluorophenyl (target compound) substituents exhibit higher melting points (e.g., 165–167°C for 7f) compared to methoxy-substituted analogs (131–134°C for 7e), likely due to enhanced intermolecular interactions .
  • Heterocyclic Linkers : The presence of tetrazole or triazole moieties (e.g., 7e, 7f, ) introduces additional hydrogen-bonding and π-stacking capabilities, which may influence receptor binding or solubility.

Yield Trends :

  • Piperazine-based sulfonylation (e.g., 7e–7r) typically achieves moderate yields (70–85%), while steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions such as:

  • Nucleophilic substitution to introduce the 4-fluorophenylsulfonyl group onto the piperidine ring .
  • Friedel-Crafts acylation or etherification to attach the o-tolyloxy moiety to the ethanone backbone .
  • Critical parameters include solvent polarity (e.g., dichloromethane for acylation), temperature (60–80°C for sulfonylation), and catalysts (e.g., AlCl₃ for Friedel-Crafts) .
    • Data Insight : Yields vary from 45% to 75% depending on steric hindrance from the o-tolyloxy group and electronic effects of the sulfonyl substituent .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions, IR spectroscopy to verify sulfonyl (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups, and X-ray crystallography to resolve bond angles and torsional strain in the piperidine ring .
  • Data Insight : Crystallographic studies reveal a chair conformation for the piperidine ring, with the sulfonyl group inducing slight distortion due to steric clash with the o-tolyloxy substituent .

Q. What preliminary pharmacological mechanisms are hypothesized for this compound?

  • Methodology : Target-based assays (e.g., radioligand binding for GPCRs) and enzyme inhibition studies (e.g., kinase panels) are used to identify potential interactions .
  • Data Insight : Structural analogs with bipiperidine or fluorophenyl motifs show affinity for dopamine D₂ and serotonin 5-HT₂A receptors, suggesting similar targets .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the o-tolyloxy moiety be addressed?

  • Methodology :

  • Electronic modulation : Use electron-withdrawing groups (e.g., sulfonyl) to direct electrophilic substitution .
  • Protecting groups : Temporarily block reactive sites on the piperidine ring during etherification .
    • Data Insight : Computational studies (DFT) predict higher activation energy for meta-substitution, favoring para/ortho positions in the absence of steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values across identical receptor subtypes (e.g., D₂ vs. D₃) .
  • Structural analogs : Test derivatives lacking the sulfonyl group to isolate its pharmacological contribution .
    • Data Insight : Discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HEK293 cells) may arise from cell-specific metabolic pathways .

Q. How does the compound’s stereoelectronic profile influence its structure-activity relationship (SAR)?

  • Methodology :

  • Hammett analysis : Quantify electronic effects of substituents (e.g., fluorine’s -I effect) on receptor binding .
  • Molecular docking : Map interactions between the sulfonyl group and hydrophobic receptor pockets .
    • Data Insight : Fluorine’s electronegativity enhances sulfonyl group polarity, improving solubility but reducing membrane permeability .

Q. What computational tools predict metabolic stability of this compound?

  • Methodology :

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-dealkylation) .
  • CYP450 inhibition assays : Validate predictions using human liver microsomes .
    • Data Insight : The o-tolyloxy group is prone to oxidative cleavage, suggesting need for methyl or halogen substituents to block metabolism .

Key Research Gaps

  • Crystallographic data for the full compound is lacking; existing studies focus on fragments like the piperidine ring .
  • In vivo pharmacokinetics (e.g., bioavailability, half-life) remain uncharacterized, necessitating rodent models .

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